1-chloro-2-(4-ethoxybenzyl)benzene
Overview
Description
1-chloro-2-(4-ethoxybenzyl)benzene is an organic compound with the molecular formula C15H15ClO. It is a derivative of benzene, where a chlorine atom and an ethoxybenzyl group are substituted at the 1 and 2 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-chloro-2-(4-ethoxybenzyl)benzene involves several steps. One common method starts with 2-chloro-5-bromobenzoic acid, which undergoes acylation with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst. The resulting product is then reduced using triethylsilane to obtain the target compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, followed by reduction in acetonitrile at elevated temperatures. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-(4-ethoxybenzyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and alkyl halides are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and alkylated derivatives of this compound.
Reduction: The major product is the fully reduced form of the compound, depending on the specific reducing agent used.
Scientific Research Applications
1-chloro-2-(4-ethoxybenzyl)benzene has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of dapagliflozin, a medication for type 2 diabetes.
Chemical Research: The compound serves as a building block for the synthesis of various organic molecules and is used in the study of reaction mechanisms and pathways.
Quality Control: It is employed in quality control processes during the production of dapagliflozin and related formulations.
Mechanism of Action
The mechanism of action of 1-chloro-2-(4-ethoxybenzyl)benzene is primarily related to its role as an intermediate in the synthesis of other compounds. In the case of dapagliflozin, the compound contributes to the inhibition of the sodium-dependent glucose cotransporter 2 (SGLT2), which reduces glucose reabsorption in the kidneys and lowers blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene: This compound is similar in structure but contains a bromine atom instead of a chlorine atom at the 4 position.
(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methylene: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
1-chloro-2-(4-ethoxybenzyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of dapagliflozin highlights its importance in pharmaceutical applications .
Properties
IUPAC Name |
1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c1-2-17-14-9-7-12(8-10-14)11-13-5-3-4-6-15(13)16/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETHSKCEXFAVNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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